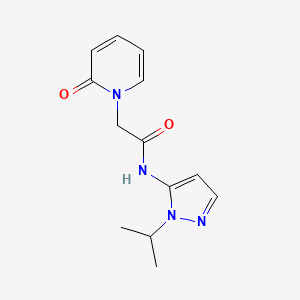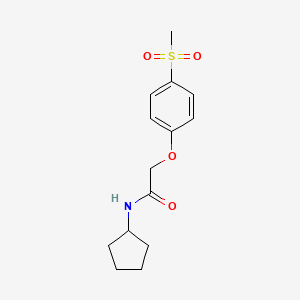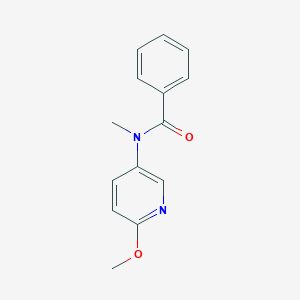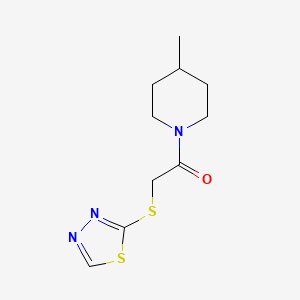![molecular formula C14H24F2N2O2 B7528513 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)
2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide, also known as JNJ-193, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its ability to modulate various biological pathways.
作用機序
2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide acts as a selective antagonist of the NMDA receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. By blocking the NMDA receptor, 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide may help to regulate the activity of glutamate, an excitatory neurotransmitter that is involved in many neurological disorders.
Biochemical and Physiological Effects:
2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide has also been shown to decrease the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and apoptosis.
実験室実験の利点と制限
One of the advantages of 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide is its high purity and yield, which makes it an ideal compound for further research. However, one of the limitations of 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide. One potential direction is the investigation of its use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another potential direction is the study of its effects on other biological pathways, such as the sigma-1 receptor and the dopamine transporter. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide and its potential side effects.
合成法
The synthesis of 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide involves several steps, including the reaction of 4-piperidone with 2,2-difluoroethylamine to form the intermediate 1-(2,2-difluoroethyl)piperidin-4-ol. This intermediate is then reacted with cyclopentyl chloroformate to produce the final product, 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide. The synthesis of 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide has been optimized for high yield and purity, making it an attractive compound for further research.
科学的研究の応用
2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to modulate various biological pathways, including the dopamine transporter, sigma-1 receptor, and the N-methyl-D-aspartate (NMDA) receptor. 2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O2/c15-13(16)9-18-7-5-11(6-8-18)17-14(19)10-20-12-3-1-2-4-12/h11-13H,1-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLBHQUIOPDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(=O)NC2CCN(CC2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)

![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)


![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)

![5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B7528471.png)
![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)



![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)